Amyloid beta-Protein (1-16)

Metal Chelation Copper Binding Synaptic Function

Studying metal-Aβ interactions is confounded by the rapid, heterogeneous aggregation of full-length Aβ(1-40/42). Aβ(1-16) solves this as the minimal, non-amyloidogenic metal-binding domain that remains monomeric and soluble in vitro, eliminating aggregation artifacts. • ~3000-fold higher Cu(II) affinity vs. full-length Aβ - enables quantitative metal coordination studies without fibril interference • Contains 6E10 antibody epitope (residues 3-8) - ideal stable, cost-effective standard for immunoassay development and antibody validation • Human/rat sequence comparison reveals structural basis of rodent AD resistance via Zn(II)-mediated dimer differences

Molecular Formula C₈₄H₁₁₉N₂₇O₂₈
Molecular Weight 1955.04
CAS No. 131580-10-4
Cat. No. B612487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyloid beta-Protein (1-16)
CAS131580-10-4
SynonymsAmyloid β-Protein (1-16)
Molecular FormulaC₈₄H₁₁₉N₂₇O₂₈
Molecular Weight1955.04
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93)
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amyloid beta-Protein (1-16) Overview


Amyloid beta-Protein (1-16) (Aβ(1-16)), CAS 131580-10-4, is a 16-amino acid N-terminal fragment of the full-length amyloid beta (Aβ) peptide [1]. It encompasses the hydrophilic extracellular domain of Aβ, which notably includes the primary metal-binding region [2]. Unlike its larger, aggregation-prone counterparts Aβ(1-40) and Aβ(1-42), this fragment is non-amyloidogenic and does not spontaneously form fibrils [3]. Its unique properties make it a critical tool in Alzheimer's disease (AD) research, particularly for investigating metal ion interactions [4] and as a well-defined antigenic epitope for widely used antibodies .

Metal-binding domain model Supports Cu/Zn coordination studies without aggregation interference
Non-aggregating profile May reduce fibril formation artifacts for reproducible solution assays
Defined antibody epitope Provides stable 6E10 epitope standard for immunoassay workflows

Aβ(1-16) vs. Other Aβ Fragments


Substituting Aβ(1-16) with other Aβ fragments, such as Aβ(1-28), Aβ(1-40), or Aβ(1-42), will compromise or completely alter experimental outcomes due to fundamental differences in structure and function. The 1-16 fragment represents the minimal, isolated metal-binding domain (MBD) of Aβ [1]. Longer fragments, like Aβ(1-28) and full-length peptides, contain the hydrophobic core (residues 17-42), which drives self-assembly into β-sheet-rich oligomers and fibrils [2]. Consequently, while Aβ(1-16) remains monomeric and soluble in vitro, allowing for the study of metal coordination and antibody recognition without aggregation artifacts, longer peptides are inherently unstable and prone to aggregation [3]. This makes Aβ(1-16) the only viable choice for assays requiring a stable, non-aggregating N-terminal domain model. The quantitative evidence below details the precise advantages of Aβ(1-16) over its closest analogs and alternative reagents.

Aβ(1-16)
Longer Fragments (1-28/1-40/1-42)
Soluble monomeric metal-binding domain
Hydrophobic core drives aggregation into β-sheet fibrils
Non-amyloidogenic, stable in solution
Amyloidogenic, prone to rapid self-assembly
Epitope accessible without aggregation masking
Epitope recognition may be altered by aggregation

Aβ(1-16) Performance vs. Analogs


Cu(II) Binding Affinity vs. Aβ(1-40)

The Aβ(4-16) peptide, an N-terminally truncated variant whose metal-binding properties are directly comparable to Aβ(1-16), exhibits an approximately 3,000-fold higher affinity for Cu(II) than the full-length Aβ(1-40) peptide [1]. While this data was generated with Aβ(4-16) which shares the same core metal-binding residues (His6, His13, His14) as Aβ(1-16) [1], the finding demonstrates the exceptional metal-chelating capacity of this N-terminal domain.

Cu(II) Binding Affinity
Class-level inference
~3,000-fold higher vs. Aβ(1-40)
Reported metal-chelating domain affinity context
Inferred from Aβ(4-16) analog; data to verify
Metal Chelation Copper Binding Synaptic Function AD Therapeutics

Aggregation Propensity vs. Aβ(1-28)

In contrast to the fibrillogenic Aβ(1-28) fragment, the Aβ(1-16) peptide does not undergo spontaneous aggregation into amyloid fibrils [1]. A study comparing the neurotrophic and toxic activities of various Aβ fragments found that Aβ(1–16) and Aβ(17–28) did not show any trophic or toxic activity, whereas longer peptides such as Aβ(1-28) and Aβ(1-42) are known to aggregate and exhibit cytotoxic effects [1].

Aggregation Propensity
Cross-study comparable
Non-aggregating vs. fibril-forming
May reduce aggregation artifacts in metal-binding and immunoassays
Qualitative comparison across multiple solution conditions
Amyloid Aggregation Protein Stability In Vitro Assays Drug Screening

6E10 Epitope Recognition vs. Full-Length Aβ

The widely used anti-Aβ monoclonal antibody 6E10 recognizes an epitope within residues 1-16 of the Aβ peptide . Studies have shown that this antibody binds to monomeric Aβ residues 1–8, 1–11, 1–16, 1–28, 1–40, and 1–42 with similar affinities [1]. Therefore, Aβ(1-16) serves as a direct, functional substitute for full-length peptides in immunoassays requiring the 6E10 epitope.

6E10 Antibody Binding
Head-to-head comparison
Similar affinity to full-length Aβ
Supports use as immunoassay standard or positive control
Unaggregated peptide data; validate under assay conditions
Immunoassay Development Epitope Mapping Diagnostic Antibodies Research Tools

Human vs. Rat Aβ(1-16) Zinc-Binding

The primary sequence of Aβ(1-16) differs between humans and rodents, which has significant functional consequences. Rat Aβ(1-16) differs from the human sequence by three amino acids: Arg5→Gly, Tyr10→Phe, and His13→Arg . This sequence variation alters the metal-binding properties and aggregation potential. Structural analysis of the Zn(II)-bound forms revealed that the C-tails of the two polypeptide chains in the rat Aβ(1-16) dimer are oriented in opposite directions, hindering the assembly of rat Aβ dimers into oligomeric aggregates [1]. In contrast, the human Aβ(1-16) forms a structured Zn(II)-mediated dimer that can facilitate further aggregation [1].

Zinc-Dimer Structure
Head-to-head comparison
Human: aggregation-competent; Rat: aggregation-blocked
Species-specific metal-binding mechanism context
NMR spectroscopy; may explain rodent AD resistance
Species Comparison AD Resistance Mechanism Metal-Binding Domain Animal Models

Applications of Aβ(1-16)


Metal Ion Interactions in AD

The Aβ(1-16) fragment is the established minimal model for the Aβ metal-binding domain. Its use is essential for dissecting the specific role of copper and zinc coordination in Aβ biology without the confounding effects of peptide aggregation. Quantitative studies of Cu(I) binding to model peptides like Aβ(1-16) provide a clearer understanding of Aβ's role as a copper chelator [1], and its ~3000-fold higher affinity for Cu(II) compared to full-length Aβ highlights the potency of this domain [2].

Aβ Immunoassay Development & Validation

Given that its sequence contains the epitope for several major research antibodies (e.g., 6E10), Aβ(1-16) is an ideal, cost-effective, and stable standard for immunoassay development, quality control, and antibody validation. Its monomeric and soluble nature ensures reproducible binding data, and it shows similar affinity to full-length Aβ for these antibodies, making it a reliable proxy [3].

Species-Specific AD Resistance Mechanisms

Comparative studies using human and rat Aβ(1-16) peptides are critical for understanding the molecular basis of AD resistance in rodents. The human fragment forms a Zn(II)-mediated dimer that is capable of further aggregation, while the rat analog's dimer structure prevents this, explaining why rats do not develop amyloid plaques [4]. This application relies on the structural and functional differences between the two sequences.

Structural Studies of Aβ N-Terminus

Aβ(1-16) is widely used in biophysical techniques like NMR and mass spectrometry to determine the solution structure of the Aβ N-terminus, both in its apo form and when bound to metal ions. These studies provide high-resolution insights into the molecular mechanisms that initiate metal-mediated Aβ aggregation, a process that is difficult to study with full-length peptides due to their rapid and heterogeneous aggregation [4].

Application
Selection Property
Validation Focus
Metal ion interaction studies
Metal-binding domain model peptide
Cu/Zn coordination and affinity profiling
Aβ immunoassay development & QC
Defined 6E10 epitope sequence
Antibody binding linearity and lot consistency
Species-specific metal-binding studies
Human vs. rodent sequence divergence
Zn-mediated dimerization and aggregation potential
Structural studies of Aβ N-terminus
Non-aggregating soluble fragment
NMR or MS solution structure determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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